molecular formula C17H12O B11877383 2-(Naphthalen-2-yl)benzaldehyde

2-(Naphthalen-2-yl)benzaldehyde

Cat. No.: B11877383
M. Wt: 232.28 g/mol
InChI Key: HOLKGBDHPGLMNI-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)benzaldehyde is an organic compound with the molecular formula C17H12O. It consists of a benzaldehyde moiety attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-naphthol with benzaldehyde under acidic conditions. Catalysts such as ferric chloride (FeCl3) or ytterbium triflate (Yb(OTf)3) can be used to facilitate this reaction .

Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Uniqueness: 2-(Naphthalen-2-yl)benzaldehyde is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.

Properties

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

2-naphthalen-2-ylbenzaldehyde

InChI

InChI=1S/C17H12O/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H

InChI Key

HOLKGBDHPGLMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C=O

Origin of Product

United States

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